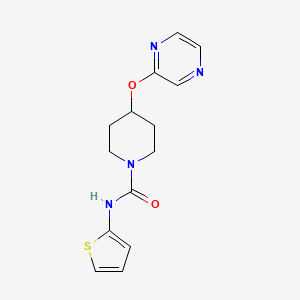

4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

説明

特性

IUPAC Name |

4-pyrazin-2-yloxy-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c19-14(17-13-2-1-9-21-13)18-7-3-11(4-8-18)20-12-10-15-5-6-16-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQHLVGCUGQNGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a novel piperidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a piperidine ring substituted with a pyrazine and thiophene moiety. This unique combination may contribute to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

-

Antiviral Activity :

- Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, pyrazole derivatives have shown significant activity against viruses such as HIV and the tobacco mosaic virus (TMV) . Although specific data on the compound is limited, its structural similarities suggest potential antiviral efficacy.

-

Anticancer Properties :

- Piperidine derivatives have been studied for their anticancer effects. For example, certain piperidine-based compounds demonstrated inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but warrants investigation.

- Anti-inflammatory Effects :

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Enzyme Inhibition : Many piperidine derivatives act as enzyme inhibitors, targeting pathways involved in inflammation and cancer progression. For example, inhibition of cyclooxygenase (COX) enzymes has been reported for similar compounds .

- Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways, influencing cellular responses to external stimuli.

Case Studies

- Antiviral Screening :

- Cancer Cell Line Studies :

- Inflammation Models :

Data Tables

科学的研究の応用

Biological Activities

The compound has been studied for various biological activities:

-

Anticancer Activity :

- Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of piperidine have shown enhanced activity against breast and prostate cancer cells due to their ability to interact with specific molecular targets involved in tumor growth and proliferation .

-

Antiviral Properties :

- A study highlighted the antiviral efficacy of pyrazole derivatives against Tobacco Mosaic Virus (TMV), demonstrating the potential for modifications on the pyrazole ring to enhance biological activity . This suggests that 4-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide may also possess antiviral properties.

- Anti-inflammatory Effects :

Case Studies

Several case studies provide insights into the applications of this compound:

- Cytotoxicity in Cancer Models :

- Analgesic Properties :

- Antimicrobial Activity :

類似化合物との比較

Thiophene-Containing Piperidine Carboxamides

Thiophene derivatives are prominent in anticancer research due to their planar structure and electronic properties. Key analogs include:

- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26): Exhibits antiproliferative activity against MCF7 breast cancer cells (IC₅₀ = 10.25 µM), attributed to thiophene-mediated kinase inhibition .

Piperidine vs. Piperazine Carboxamides

Piperazine-carboxamide derivatives (e.g., 4-(aryl)-N-(3-alkoxyfuro[2,3-b]pyrazin-2-yl)piperazine-1-carboxamide ) demonstrate antiproliferative effects by targeting tyrosine kinase receptors. The piperidine core in the target compound, compared to piperazine, may reduce polarity and enhance blood-brain barrier penetration due to fewer hydrogen-bonding sites .

Heterocyclic Substitutions: Pyrazine vs. Pyridine/Pyridazine

- Pyridazine derivatives : Compounds such as rédafamdastat (a pyridazin-3-yl-substituted FAAH inhibitor) highlight how nitrogen positioning in heterocycles influences target specificity. Pyrazine’s two adjacent nitrogen atoms may offer distinct electronic interactions compared to pyridazine’s meta-nitrogen arrangement .

Research Implications and Limitations

- Therapeutic Potential: The target compound’s pyrazine-thiophene hybrid structure may synergize the antiproliferative effects of thiophene derivatives (e.g., IC₅₀ ~10 µM in compound 26) with the kinase-targeting capacity of pyrazine-based scaffolds .

- Synthetic Challenges: Unlike N-(4-ethoxyphenyl)-4-[methyl(isopropyl)amino]piperidine-1-carboxamide, which features flexible alkylamino groups, the pyrazin-2-yloxy substituent may introduce steric hindrance, complicating synthesis .

- Data Gaps: No direct bioactivity data for the target compound exists in the evidence, necessitating further enzymatic and cell-based assays to validate hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。